Cas no 70362-48-0 (2',3,4,5-Tetrachlorobiphenyl)
2',3,4,5-Tetrachlorobiphenyl is a chlorinated biphenyl compound characterized by its specific substitution pattern of chlorine atoms at the 2', 3, 4, and 5 positions. This structural configuration imparts distinct physicochemical properties, including stability and resistance to degradation, making it useful in research applications such as environmental analysis and toxicology studies. Its well-defined molecular structure allows for precise calibration in analytical methods like gas chromatography-mass spectrometry (GC-MS). Due to its persistence, it serves as a reference standard for studying polychlorinated biphenyl (PCB) behavior in environmental matrices. Careful handling is required due to its potential bioaccumulative and toxicological effects.
2',3,4,5-Tetrachlorobiphenyl structure
Product Name:2',3,4,5-Tetrachlorobiphenyl
CAS No:70362-48-0
MF:C12H6Cl4
MW:291.988039493561
CID:975029
PubChem ID:51042
Update Time:2025-06-07
2',3,4,5-Tetrachlorobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 2,3',4',5'-tetrachlorobiphenyl
- 1,2,3-trichloro-5-(2-chlorophenyl)benzene
- 2',3,4,5-Tetrachlorobiphenyl
- UNII-912BS8P7Q9
- 2,3',4',5'-Tetrachloro-1,1'-biphenyl
- NS00077085
- 912BS8P7Q9
- 1,1'-Biphenyl, 2,3',4',5'-tetrachloro-
- 70362-48-0
- DTXSID60867919
- SCHEMBL4454427
- DTXCID60816068
- Q27271365
- PCB 76
- QILUYCYPNYWMIL-UHFFFAOYSA-N
-
- MDL: MFCD00661139
- Inchi: 1S/C12H6Cl4/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H
- InChI Key: QILUYCYPNYWMIL-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1C=C(C(=C(C=1)Cl)Cl)Cl
Computed Properties
- Exact Mass: 289.92200
- Monoisotopic Mass: 289.922361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.4420 (rough estimate)
- Melting Point: 106.53°C (estimate)
- Boiling Point: 374.95°C (rough estimate)
- Flash Point: 177.2±23.9 °C
- Refractive Index: 1.6120 (rough estimate)
- PSA: 0.00000
- LogP: 5.96720
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2',3,4,5-Tetrachlorobiphenyl Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2',3,4,5-Tetrachlorobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T889973-1mg |
2',3,4,5-Tetrachlorobiphenyl |
70362-48-0 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | T889973-10mg |
2',3,4,5-Tetrachlorobiphenyl |
70362-48-0 | 10mg |
$1499.00 | 2023-05-17 |
2',3,4,5-Tetrachlorobiphenyl Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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